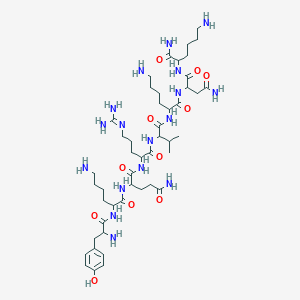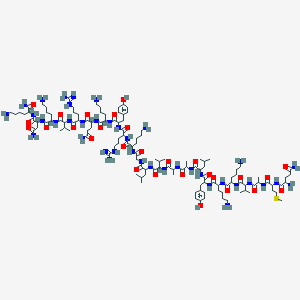
872036-64-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service number 872036-64-1 is known as the insulin alpha-chain (1-13). This compound is a peptide fragment comprising the first 13 amino acids of the insulin A-chain. It is recognized by human T cells and is posttranslationally modified.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of insulin alpha-chain (1-13) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of insulin alpha-chain (1-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Automated peptide synthesizers perform the deprotection and coupling steps with high precision.
Large-scale purification: Industrial-scale HPLC or other chromatographic techniques are used to purify the peptide.
Quality control: Analytical methods such as mass spectrometry and amino acid analysis are employed to ensure the purity and identity of the peptide.
化学反应分析
Types of Reactions
Insulin alpha-chain (1-13) can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and polymerase chain reaction (PCR) techniques to introduce amino acid substitutions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Conversion of disulfide bonds to free thiol groups.
Substitution: Peptide variants with substituted amino acids.
科学研究应用
Insulin alpha-chain (1-13) has several scientific research applications, including:
Immunology: It is used to study T cell recognition and immune responses, particularly in the context of autoimmune diseases such as type 1 diabetes.
Biochemistry: The peptide serves as a model for studying protein folding, posttranslational modifications, and peptide-protein interactions.
Medicine: Research on insulin alpha-chain (1-13) contributes to the development of therapeutic peptides and insulin analogs for diabetes treatment.
Industry: The peptide is used in the production of biosensors and diagnostic assays for detecting insulin and related molecules.
作用机制
Insulin alpha-chain (1-13) exerts its effects by interacting with specific receptors on the surface of T cells. The peptide is recognized by human leucocyte antigen (HLA)-DR4 molecules, which present it to T cell receptors (TCRs). This interaction triggers a cascade of signaling events that lead to T cell activation and immune responses. The molecular targets and pathways involved include:
HLA-DR4: A major histocompatibility complex (MHC) class II molecule that presents the peptide to T cells.
TCRs: Receptors on T cells that recognize the peptide-HLA complex and initiate signaling.
Signaling pathways: Activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
相似化合物的比较
Insulin alpha-chain (1-13) can be compared with other peptide fragments of insulin and related proteins. Similar compounds include:
Insulin beta-chain (1-13): A peptide fragment comprising the first 13 amino acids of the insulin B-chain.
Proinsulin C-peptide: A connecting peptide that links the A-chain and B-chain in proinsulin.
Glucagon-like peptide-1 (GLP-1): A peptide hormone involved in glucose metabolism.
Uniqueness
Insulin alpha-chain (1-13) is unique due to its specific recognition by HLA-DR4 and its role in T cell-mediated immune responses. This makes it a valuable tool for studying autoimmune diseases and developing therapeutic interventions .
属性
CAS 编号 |
872036-64-1 |
|---|---|
分子式 |
C₆₆H₁₁₈N₂₀O₂₂S₃ |
分子量 |
1639.96 |
序列 |
One Letter Code: KRGIVEQCCTSICSL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)


